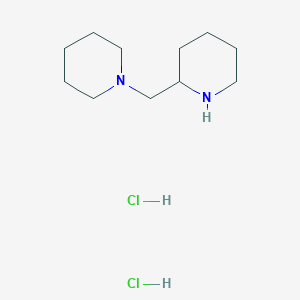

1-(2-Piperidinylmethyl)piperidine dihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of piperidine derivatives is a topic of significant interest due to their wide range of biological activities. For instance, the synthesis of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives involves the treatment of substituted benzhydryl chlorides with 4-(3-(piperidin-4-yl)propyl)piperidine, followed by N-sulfonation with sulfonyl chlorides . Similarly, the synthesis of [1-(2,5-Dichloro-benzenesulfonyl)-piperidin-4-yl]-(2,4-dif

Aplicaciones Científicas De Investigación

Synthesis Applications

1-(2-Piperidinylmethyl)piperidine dihydrochloride serves as a critical intermediate in synthesizing various pharmaceutical and biologically active compounds. Its utilization in asymmetric catalysis and as a building block in pharmaceutical research underscores its versatility in organic synthesis. For instance, an efficient synthesis route for (R)- and (S)-2-(aminomethyl)piperidine dihydrochloride from lysine showcases its potential in producing enantiomerically pure compounds for further application in drug development (Deniau et al., 2008).

Pharmaceutical Building Block Diversification

The compound finds extensive use in diversifying pharmaceutical building blocks, especially in secondary piperidines, which are prevalent in commercial drugs. An electrochemical method for the cyanation of the heterocycle adjacent to nitrogen without requiring protection or substitution of the N-H bond has been reported. This process is instrumental in synthesizing unnatural amino acids, demonstrating the compound's value in expanding the chemical repertoire available for drug discovery (Lennox et al., 2018).

Antimicrobial and Anticancer Agents Development

Piperidine derivatives synthesized from 1-(2-Piperidinylmethyl)piperidine dihydrochloride have shown significant potential as antimicrobial and anticancer agents. For example, certain piperidine derivatives exhibit potent activity against pathogens affecting tomato plants, indicating the agricultural applications of these compounds in protecting crops from bacterial and fungal diseases (Vinaya et al., 2009). Additionally, the synthesis of propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole and their evaluation as promising anticancer agents highlight the compound's role in developing new therapeutic agents (Rehman et al., 2018).

Synthesis of Natural Products

The compound is also crucial in the synthesis of natural products, including chiral 1,2-dihydropyridines, which are precursors to synthesize piperidines and pyridines, common structural components in pharmaceuticals. A modular synthesis approach to access chiral 1,2-dihydropyridines from N-Boc aldimines demonstrates the compound's application in producing natural and synthetic compounds efficiently (Mu et al., 2021).

Safety And Hazards

The safety data sheet for piperidine, a related compound, indicates that it is a flammable liquid and vapor. It is harmful if swallowed, toxic in contact with skin or if inhaled, and causes severe skin burns and eye damage . It is also harmful to aquatic life . The specific safety and hazard information for 1-(2-Piperidinylmethyl)piperidine dihydrochloride may be similar, but it is recommended to refer to its specific safety data sheet for accurate information.

Propiedades

IUPAC Name |

1-(piperidin-2-ylmethyl)piperidine;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2.2ClH/c1-4-8-13(9-5-1)10-11-6-2-3-7-12-11;;/h11-12H,1-10H2;2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUIGBTSESJUQHZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2CCCCN2.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24Cl2N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Piperidinylmethyl)piperidine dihydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

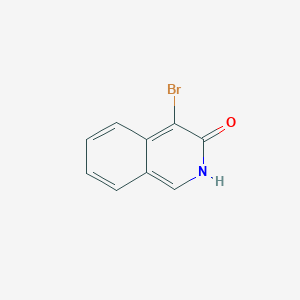

![5-Bromo-1,3-dihydro-2H-pyrrolo[3,2-B]pyridin-2-one](/img/structure/B1342513.png)